

Foreword: The Strategic Importance of Halogenated Pyridines

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Compound of Interest

Compound Name: 2-Bromo-3-chloro-4-methylpyridine

Cat. No.: B1437285

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In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and predictable reactivity make them foundational scaffolds for creating complex molecular architectures. **2-Bromo-3-chloro-4-methylpyridine** stands as a particularly valuable intermediate, offering multiple distinct reactive sites that can be selectively addressed in sophisticated synthetic campaigns. Its utility is especially pronounced in the development of kinase inhibitors, a critical class of drugs for treating cancer and other diseases, where the substituted pyridine core can form crucial interactions within the ATP-binding pocket of target enzymes.^{[1][2]}

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of **2-Bromo-3-chloro-4-methylpyridine**. We will move beyond simple data reporting to explore the causality behind analytical choices, ensuring that each step is part of a self-validating workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust and authoritative approach to molecular characterization.

Molecular Identity and Physicochemical Profile

A complete structural analysis begins with confirming the compound's fundamental properties. **2-Bromo-3-chloro-4-methylpyridine** is a substituted picoline derivative whose identity is established by its unique combination of identifiers and physical characteristics.

The presence of both a bromine and a chlorine atom on the pyridine ring, along with a methyl group, creates a specific electronic and steric environment that dictates its reactivity and spectroscopic signature.[\[3\]](#)

Property	Value	Source
IUPAC Name	2-bromo-3-chloro-4-methylpyridine	PubChem [4]
CAS Number	884495-42-5	PubChem [4]
Molecular Formula	C ₆ H ₅ BrCIN	PubChem [4]
Molecular Weight	206.47 g/mol	PubChem [4]
Canonical SMILES	CC1=C(C(=NC=C1)Br)Cl	PubChem [4]

Core Methodologies for Structural Elucidation

A multi-technique approach is essential for unambiguous structural confirmation. The following sections detail the core analytical methods, explaining not just the "how" but the "why" behind each experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing precise information about the chemical environment of each nucleus. For **2-Bromo-3-chloro-4-methylpyridine**, both ¹H and ¹³C NMR are required to confirm the substitution pattern.

Expertise & Causality: The predicted chemical shifts are based on the established electronic effects of the substituents. The electron-withdrawing bromine and chlorine atoms, along with the pyridine nitrogen, will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating methyl group will have a shielding effect. The specific positions of these groups create a unique and predictable spectral fingerprint.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-6	~8.2 - 8.4	Doublet (d)	~5.0	Adjacent to the electronegative pyridine nitrogen. Coupled to H-5.
H-5	~7.1 - 7.3	Doublet (d)	~5.0	Coupled to H-6.
-CH ₃ (C-4)	~2.4 - 2.6	Singlet (s)	N/A	Attached to the aromatic ring; no adjacent protons for coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

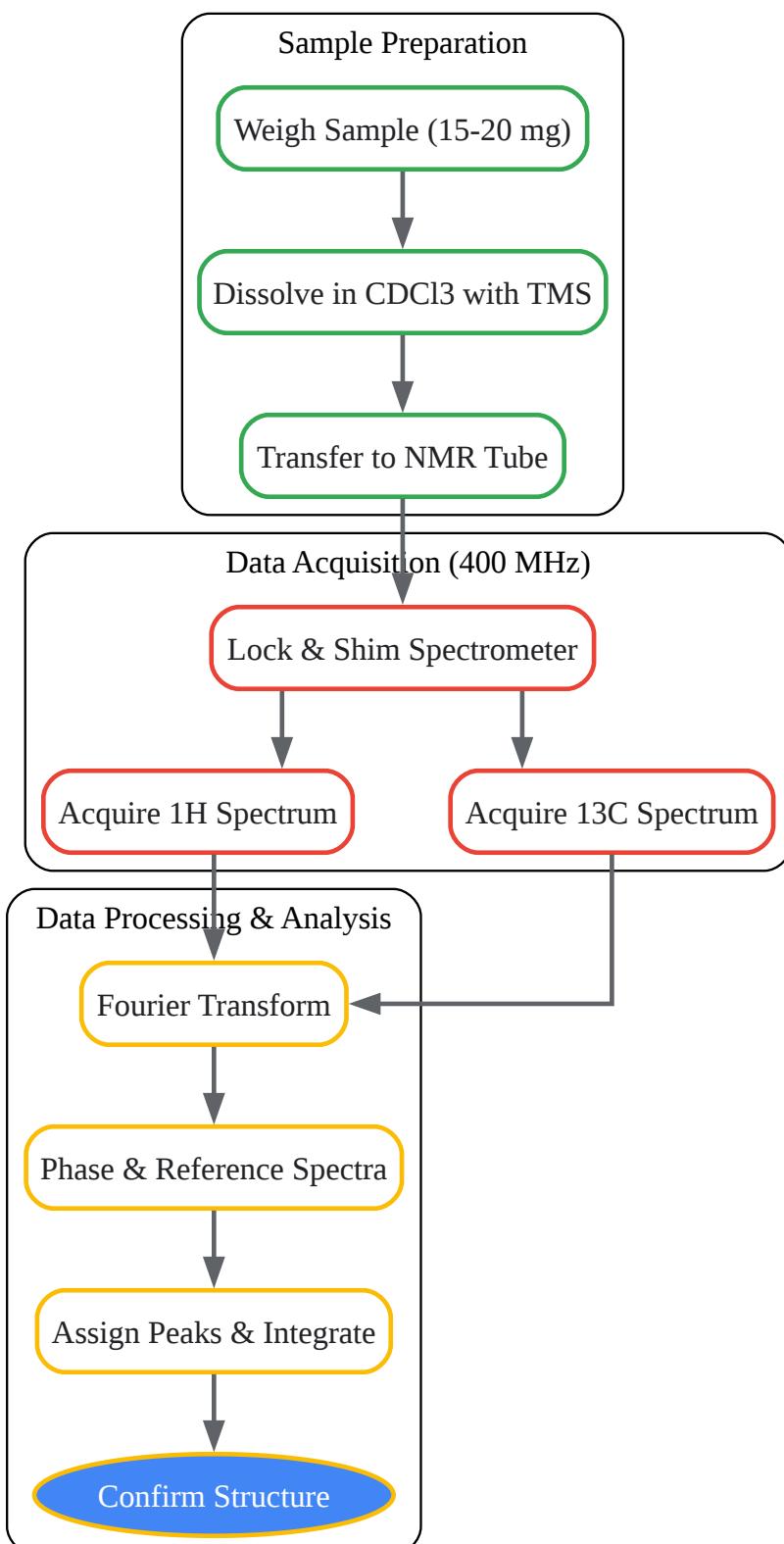
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~142 - 145	Attached to the highly electronegative bromine atom.
C-6	~150 - 152	Adjacent to the pyridine nitrogen.
C-4	~147 - 149	Attached to the methyl group, but influenced by adjacent halogens.
C-3	~128 - 131	Attached to the chlorine atom.
C-5	~125 - 127	Standard aromatic carbon region.
-CH ₃	~18 - 20	Typical chemical shift for a methyl group on an aromatic ring.

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

- Sample Preparation:
 - Accurately weigh 15-20 mg of the **2-Bromo-3-chloro-4-methylpyridine** sample.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is chosen for its excellent solubilizing properties for similar compounds and its well-defined residual solvent peak for spectral referencing.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition (400 MHz Spectrometer):
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative signal integration if needed.
 - Acquire 16-32 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition (100 MHz Spectrometer):
 - Utilize the same sample and spectrometer lock.
 - Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width from 0 to 200 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

- Acquire 1024-2048 scans due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectra correctly.
 - Reference the ^1H spectrum to TMS at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 triplet at 77.16 ppm.
 - Integrate the ^1H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

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Caption: High-resolution NMR spectroscopy workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For **2-Bromo-3-chloro-4-methylpyridine**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

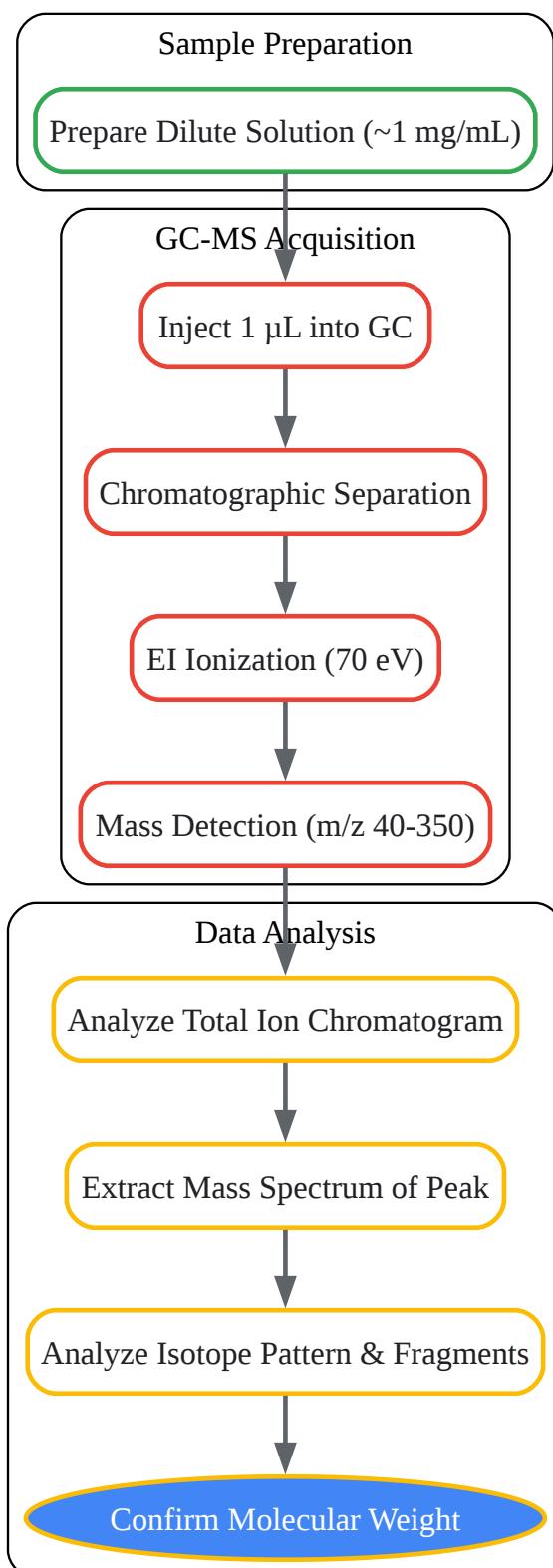
Expertise & Causality: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), while chlorine has two, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in a characteristic cluster of peaks for any fragment containing these halogens, providing a self-validating system for their presence. The base peak will likely result from the loss of a halogen, a stable and common fragmentation pathway.^[5]

Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value	Ion Identity	Rationale and Isotopic Pattern
205/207/209	$[\text{M}]^+$	Molecular ion. Expect a complex cluster due to Br and Cl isotopes. The $\text{M}+2$ and $\text{M}+4$ peaks will be prominent.
170/172	$[\text{M}-\text{Cl}]^+$	Loss of the chlorine atom. Will show the characteristic 1:1 isotopic pattern for bromine.
126/128	$[\text{M}-\text{Br}]^+$	Loss of the bromine atom. Will show the characteristic 3:1 isotopic pattern for chlorine.
91	$[\text{M}-\text{Br}-\text{Cl}]^+$	Loss of both halogen atoms, resulting in the 4-methylpyridine radical cation.

Protocol: GC-MS Analysis

- Sample Preparation:
 - Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate. High purity of the solvent is critical to avoid interfering peaks.
- GC Method Setup:
 - Injector: Set to 250 °C.
 - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation from any residual solvent or minor impurities.
- MS Method Setup:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.
- Acquisition and Analysis:
 - Inject 1 µL of the prepared sample.
 - Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the target compound.
 - Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern to confirm the structure.

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Caption: Gas Chromatography-Mass Spectrometry workflow.

Single-Crystal X-ray Crystallography: The Definitive Structure

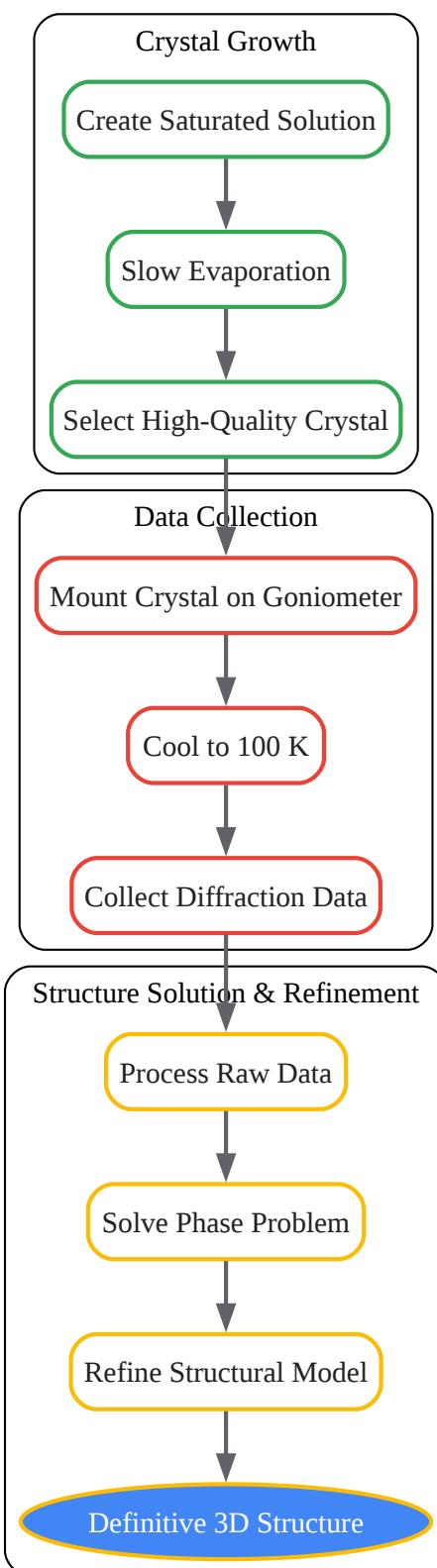
While NMR and MS provide powerful evidence, single-crystal X-ray crystallography offers the only unambiguous, three-dimensional map of the molecule in the solid state. It provides definitive proof of the substitution pattern and reveals crucial information about bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality: For halogenated compounds, crystallography is particularly insightful as it can reveal non-covalent interactions such as halogen bonding (C-X…Y), which are increasingly recognized as important determinants of crystal packing and biological activity.^[6] ^[7] The presence of both bromine (a good halogen bond donor) and nitrogen/chlorine (potential acceptors) makes this an important area of investigation.

Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth (Self-Validating Step):
 - The ability to grow a high-quality single crystal is itself a form of purification.
 - Slow evaporation is the most common method. Dissolve the compound to saturation in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane, or acetone).
 - Cover the vial with a perforated seal and leave undisturbed in a vibration-free environment for several days to weeks. The formation of well-defined, non-twinned crystals is the goal.
- Crystal Mounting and Data Collection:
 - Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.
 - Mount the crystal on a goniometer head.
 - Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.^[8]
 - Perform data collection on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and detector.

- Structure Solution and Refinement:
 - Process the collected diffraction data (integration and scaling).
 - Solve the structure using direct methods or Patterson functions to locate the positions of the heavy atoms (Br, Cl).
 - Refine the structural model against the experimental data, locating the lighter atoms (N, C, H) from the difference electron density map.
 - The final refined structure provides a complete 3D model with precise atomic coordinates.

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Caption: Single-crystal X-ray crystallography workflow.

Structural Insights into Chemical Reactivity

The confirmed structure of **2-Bromo-3-chloro-4-methylpyridine** directly informs its synthetic utility. The bromine at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the chlorine at the 3-position.[1][9] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. This differential reactivity allows for selective functionalization, making the compound a highly versatile intermediate for building molecular complexity.

Safety and Handling

Trustworthiness: A core component of any protocol is ensuring operator safety. Based on available data, **2-Bromo-3-chloro-4-methylpyridine** must be handled with appropriate care.

- **Hazards:** Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
- **Precautions:** Always handle this compound in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]

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